molecular formula C6H14ClNO2 B2489183 3-(2-Methoxyethoxy)azetidine hydrochloride CAS No. 250371-77-8

3-(2-Methoxyethoxy)azetidine hydrochloride

Cat. No.: B2489183
CAS No.: 250371-77-8
M. Wt: 167.63
InChI Key: OBBNIVPMQNPASL-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Synthetic Methodology

Four-membered nitrogen heterocycles, particularly azetidines, are crucial building blocks in modern synthetic chemistry. numberanalytics.comnih.gov Their incorporation into molecular structures can impart desirable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensionality, which are highly sought after in drug discovery. nih.gov The azetidine (B1206935) scaffold is found in numerous marketed drugs and clinical candidates, highlighting its importance. nih.gov More than 85% of all biologically active chemical entities contain a heterocycle, and the unique conformational constraints of the azetidine ring make it a valuable motif for optimizing ligand-protein interactions. nih.govnih.gov These heterocycles serve as versatile intermediates for the synthesis of other nitrogen-containing compounds and are used to create libraries of molecules for high-throughput screening. nih.govlifechemicals.com

Historical Development and Evolution of Azetidine Synthetic Strategies

The chemistry of azetidines has been a subject of interest since the first synthesis was reported in 1888. rsc.org Initially considered esoteric relatives of the more reactive aziridines, their distinct reactivity and the discovery of naturally occurring azetidine-containing products, like azetidine-2-carboxylic acid, spurred increased research. rsc.org Over the decades, synthetic methodologies have evolved significantly. Early methods were often challenging due to the inherent ring strain. medwinpublishers.com Modern synthetic strategies now include a diverse array of approaches such as intramolecular cyclizations of 1,3-difunctionalized compounds, ring expansion of aziridines, [2+2] cycloadditions (including the aza Paternò-Büchi reaction), and the reduction of β-lactams (azetidin-2-ones). magtech.com.cnarkat-usa.orgresearchgate.netnumberanalytics.com Recent advances have focused on developing more efficient, stereoselective, and regioselective methods to access diversely functionalized azetidines. nih.govorganic-chemistry.org

Table 1: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine (B145994)3-membered27.7
Azetidine4-membered25.4
Pyrrolidine (B122466)5-membered5.4
Piperidine6-membered~0
rsc.orgresearchgate.net

Overview of the Role of 3-Substituted Azetidines as Versatile Synthetic Building Blocks

Within the azetidine family, 3-substituted derivatives are particularly valuable as versatile synthetic building blocks. arkat-usa.org Commercially available azetidine building blocks are often limited to those with substituents at the 3-position or azetidine-2-carboxylic acid derivatives. researchgate.net The presence of a functional group at the C-3 position provides a convenient handle for further chemical modifications, allowing for the introduction of diverse molecular complexity. arkat-usa.orgresearchgate.net For example, N-protected 3-haloazetidines are widely used intermediates in medicinal chemistry. arkat-usa.org Azetidines bearing carbonyl groups at the C-3 position can serve as precursors for a wide range of azetidine-tethered motifs. arkat-usa.org The development of synthetic routes to access these 3-substituted structures, including strain-release reactions of azabicyclo[1.1.0]butanes, has expanded their utility in drug discovery programs, enabling the creation of novel scaffolds with specific three-dimensional orientations. researchgate.netcolab.ws

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethoxy)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-2-3-9-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBNIVPMQNPASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250371-77-8
Record name 3-(2-methoxyethoxy)azetidine hydrochloride
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Reactivity and Mechanistic Investigations of 3 2 Methoxyethoxy Azetidine Hydrochloride and Azetidine Systems

Ring-Opening Reactions of Azetidines

The relief of ring strain is a primary driving force for the reactions of azetidines, with ring-opening being a common and synthetically useful pathway. These reactions can be initiated by nucleophiles, electrophiles, or metals, each offering distinct mechanistic routes and leading to a diverse array of products.

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn Due to the inherent stability of the azetidine (B1206935) ring, these reactions often require activation, such as the formation of an azetidinium salt or the use of a Lewis acid catalyst. magtech.com.cn The regioselectivity of the nucleophilic attack is a key consideration and is influenced by both electronic and steric factors. magtech.com.cn

In the case of unsymmetrically substituted azetidines, the site of nucleophilic attack is often controlled by the electronic nature of the substituents. magtech.com.cn For instance, in azetidines bearing electron-withdrawing groups at the C2 position, nucleophilic attack predominantly occurs at this position due to the stabilization of the transition state. magtech.com.cnbohrium.com Conversely, sterically demanding nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen atom. magtech.com.cn

A variety of nucleophiles have been employed in the ring-opening of azetidines, including halides, sulfur nucleophiles, and oxygen nucleophiles. researchgate.netbeilstein-journals.org For example, the reaction of azetidines with alkyl chloroformates can lead to the formation of γ-chloroamines through a nucleophilic ring-opening process. researchgate.net

Table 1: Factors Influencing Nucleophilic Ring-Opening of Azetidines
FactorInfluence on Reactivity and RegioselectivityExample
Activation Azetidines generally require activation, such as protonation or conversion to azetidinium salts, to enhance their electrophilicity and facilitate nucleophilic attack. magtech.com.cnTreatment with chloroformates or alkyl halides to form N-alkoxycarbonyl or N,N-dialkyl azetidiniums. bohrium.com
Electronic Effects of Substituents Electron-withdrawing groups at C2 direct nucleophilic attack to the C2 position by stabilizing the developing negative charge in the transition state. magtech.com.cnbohrium.comNucleophiles attack the C2 position in azetidines with aryl, cyano, or carboxylate groups at C2. magtech.com.cn
Steric Hindrance Bulky nucleophiles or substituents on the azetidine ring can direct the attack to the less sterically hindered carbon atom. magtech.com.cnSterically bulky nucleophiles tend to attack the C4 position in 2-alkylazetidines. magtech.com.cn
Nature of the Nucleophile The strength and nature of the nucleophile play a crucial role. Stronger nucleophiles can sometimes overcome electronic preferences. magtech.com.cnA variety of nucleophiles, including carbanions, phosphorus anions, and sulfur anions, have been used. bohrium.com

Electrophilic activation is a common strategy to facilitate the ring-opening of azetidines. nih.gov This typically involves the protonation or acylation of the nitrogen atom, which increases the ring strain and makes the ring more susceptible to nucleophilic attack. bohrium.comnih.gov For instance, in acidic conditions, the azetidine nitrogen is protonated, leading to a more reactive azetidinium ion that can be readily opened by a nucleophile. nih.gov

A study on N-substituted aryl azetidines demonstrated an acid-mediated intramolecular ring-opening decomposition. nih.gov In this case, a pendant amide group acts as an internal nucleophile, attacking the protonated azetidine ring. nih.gov The rate of this decomposition was found to be pH-dependent, with faster decomposition occurring at lower pH values, confirming the involvement of azetidine protonation in the rate-determining step. nih.gov

Recently, a modular approach to functionalized azetidines has been developed using azetidinyl trichloroacetimidates as electrophilic azetidinylation reagents. chemrxiv.org These reagents, upon activation, are proposed to generate carbocation intermediates that can then be trapped by a wide range of nucleophiles, effectively installing the azetidine motif. chemrxiv.org

Transition metals can also mediate the ring-opening of azetidines, offering alternative reaction pathways and selectivities. rsc.org While the research in this area is more extensive for the related aziridines, the principles can be extended to azetidine systems. mdpi.comresearchgate.net These processes can involve various mechanisms, including oxidative addition, reductive elimination, and the formation of metal-carbene or ylide intermediates. mdpi.comnih.gov

For example, palladium-catalyzed ring-opening reactions of aziridines with organoboronic acids have been reported to proceed via an SN2-type mechanism. mdpi.com A similar approach could potentially be applied to azetidines. Iron-catalyzed hydrothiolation of alkenes has been shown to be compatible with strained ring systems like azetidine, suggesting the potential for metal-catalyzed functionalization without immediate ring-opening. acs.org

Ring-Expansion Reactions of Azetidines to Larger Heterocycles

Ring-expansion reactions provide a powerful method for converting readily available azetidines into larger, often more complex, heterocyclic systems such as pyrrolidines, piperidines, azepanes, and azocanes. researchgate.net These transformations are typically driven by the release of ring strain and can be initiated by various reagents and catalysts.

One common strategy involves the formation of an azetidinium ylide, which can then undergo a magtech.com.cnnih.gov-Stevens or a Sommelet-Hauser rearrangement to afford a five-membered pyrrolidine (B122466) ring. For example, the reaction of 3-methylene-azetidines with α-diazo compounds in the presence of a chiral cobalt(II) complex can lead to the formation of quaternary proline derivatives with high yield and enantioselectivity. researchgate.net

Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov This reaction is believed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov Biocatalytic one-carbon ring expansions of aziridines to azetidines have also been achieved using engineered "carbene transferase" enzymes, highlighting the potential for enzymatic methods in these transformations. acs.org

Table 2: Selected Ring-Expansion Reactions of Azetidine Systems
Reaction TypeStarting MaterialReagents/CatalystProductKey Features
magtech.com.cnnih.gov-Sigmatropic Rearrangement3-Methylene-azetidinesα-Diazo pyrazoamides, Chiral Cobalt(II) complexQuaternary prolineamidesHighly efficient and enantioselective. researchgate.net
Formal [3+1] Ring ExpansionBicyclic methylene aziridinesRhodium-bound carbenesHighly-substituted methylene azetidinesProceeds via an ylide-type mechanism with excellent regio- and stereoselectivity. nih.gov
Biocatalytic One-Carbon Ring ExpansionAziridinesEngineered "carbene transferase" enzymesAzetidinesHighly enantioselective magtech.com.cnnih.gov-Stevens rearrangement. acs.org
Nucleophile-Induced Ring ExpansionBicyclic azetidiniumsInternal or external nucleophilesPyrrolidines, piperidines, azepanes, and azocanesThe regioselectivity can be influenced by substituents. researchgate.net

Transformations Involving the 2-Methoxyethoxy Substituent

Specific reactivity data for the 2-methoxyethoxy substituent on the 3-position of the azetidine ring is not extensively detailed in the provided search results. However, general chemical principles suggest that this ether linkage could be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of a 3-hydroxyazetidine derivative and 2-methoxyethanol. The methoxy (B1213986) group itself could also undergo oxidation to form corresponding phenolic derivatives under specific oxidizing conditions.

Mechanistic Elucidation of Key Synthetic and Reactivity Pathways

The mechanistic understanding of azetidine reactivity is crucial for predicting reaction outcomes and designing new synthetic methods. Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states and intermediates involved in these reactions. mdpi.comnih.gov

For nucleophilic ring-opening reactions of azetidiniums, experimental and computational studies have shown that these reactions generally proceed through an SN2 mechanism. bohrium.comnih.gov The regioselectivity is a delicate balance of steric and electronic effects, with the nucleophile attacking the more electrophilic and less sterically hindered carbon atom. magtech.com.cnbohrium.com

In the context of metal-catalyzed reactions, mechanistic investigations of aziridine (B145994) ring-opening have provided valuable insights. mdpi.com For instance, DFT studies on the titanocene-mediated ring opening of N-acyl aziridines confirmed a concerted process involving electron transfer. mdpi.com Similarly, visible-light-mediated aza Paternò-Büchi reactions for the synthesis of azetidines are understood to proceed via triplet energy transfer from a photocatalyst to an alkene, followed by a [2+2] cycloaddition with an imine. nih.gov

Proposed Reaction Intermediates and Transition States

Detailed mechanistic studies, particularly those employing computational chemistry, have shed light on the intermediates and transition states involved in reactions of substituted azetidines. For instance, in the rearrangement of aziridines to 3-methoxyazetidines, a reaction of significant synthetic utility, theoretical calculations have been instrumental in elucidating the reaction pathway.

One key study focused on the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. This transformation proceeds through an aziridine intermediate which then undergoes a ring expansion to the azetidine. acs.org Computational analysis of this rearrangement has identified the key transition states involved. These theoretical models provide detailed geometries and energy levels for the transition states, offering a deeper understanding of the reaction mechanism. acs.org

In the context of cycloaddition reactions, which are a common method for synthesizing azetidine rings, mechanistic studies have suggested that in some cases, the reaction may proceed through a singlet excited state, although this is often not the most reactive pathway. rsc.org For example, in certain photocycloaddition reactions, it has been proposed that the reaction proceeds via triplet energy transfer, as the singlet excited state is not reactive enough for the [2+2] cycloaddition to occur. rsc.org

Furthermore, in palladium-catalyzed intramolecular C(sp3)–H amination for the synthesis of azetidines, the proposed mechanism involves the formation of an octahedral Pd(IV) species. This intermediate is generated through the dissociative ionization of a tosylate anion from an amino-alkyl-Pd(IV) complex. The subsequent steps involve displacement at the alkyl–Pd(IV) with tosylate, followed by intramolecular cyclization to form the azetidine ring. rsc.org

The table below summarizes some proposed reaction intermediates in azetidine chemistry based on available literature.

Reaction Type Proposed Intermediate Key Features
Aziridine to Azetidine RearrangementAziridinium ionThree-membered ring with a positive charge on the nitrogen atom.
CarbocationA positively charged carbon atom formed during ring opening.
PhotocycloadditionTriplet excited stateAn electronically excited state of a reactant molecule. rsc.org
Pd-catalyzed C-H AminationOctahedral Pd(IV) speciesA high-oxidation-state palladium complex. rsc.org

Influence of Azetidine Ring Strain on Reaction Mechanisms

The reactivity of azetidines is fundamentally influenced by their inherent ring strain. This strain, arising from the deviation of bond angles from the ideal tetrahedral angle, makes the four-membered ring susceptible to ring-opening reactions, which can relieve this strain. The considerable ring strain in azetidines is a driving force for their unique reactivity, which can be triggered under appropriate reaction conditions. rsc.org

The strain energy of the azetidine ring makes it more reactive than larger, less strained rings like pyrrolidine, but more stable and easier to handle than the highly strained three-membered aziridine ring. This balance of stability and reactivity is a key feature of azetidine chemistry.

Ring strain plays a crucial role in various reaction mechanisms involving azetidines:

Nucleophilic Ring Opening: The strained C-N bonds of the azetidine ring are susceptible to cleavage by nucleophiles. This process is often facilitated by activation of the nitrogen atom, for example, by protonation or by the use of a Lewis acid. The relief of ring strain is a significant thermodynamic driving force for these reactions.

Cycloaddition Reactions: In the formation of azetidines via cycloaddition, the transition state leading to the four-membered ring will be influenced by the developing ring strain. For example, in [2+2] photocycloaddition reactions, the stereochemical outcome can be influenced by the geometry of the transition state, which in turn is affected by the strain of the forming azetidine ring.

The influence of substituents on the azetidine ring can further modulate the effects of ring strain. For instance, the presence of an alkoxy group at the 3-position, as in 3-(2-Methoxyethoxy)azetidine, can influence the electronic properties of the ring and affect the regioselectivity of ring-opening reactions.

The table below provides a comparative overview of ring strain in small nitrogen-containing heterocycles.

Heterocycle Ring Size Approximate Ring Strain (kcal/mol)
Aziridine3~27
Azetidine 4 ~26
Pyrrolidine5~6
Piperidine6~0

This data highlights the significant strain inherent in the azetidine ring, which is a primary determinant of its chemical reactivity and the mechanisms through which it reacts.

Structural Characterization Methodologies for Azetidine Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the chemical environment of individual atoms and the connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of azetidine (B1206935) derivatives in solution. nih.gov ¹H and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule, respectively, while ¹⁵N NMR can give insights into the electronic environment of the nitrogen atom in the azetidine ring.

¹H NMR Spectroscopy: The proton NMR spectrum of an azetidine derivative will show characteristic signals for the protons on the azetidine ring and its substituents. For instance, the methylene (B1212753) protons of the azetidine ring typically appear as complex multiplets due to spin-spin coupling. nih.gov The chemical shifts of these protons are influenced by the nature and orientation of the substituents on the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the azetidine ring are sensitive to the substitution pattern and the puckering of the ring. For unsubstituted azetidine, the carbon atoms resonate at approximately 25.8 ppm. rsc.org

¹⁵N NMR Spectroscopy: The ¹⁵N NMR chemical shift of the nitrogen atom in the azetidine ring is influenced by its hybridization and the presence of substituents. Unsubstituted azetidine shows a ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt

Interactive Data Table: Typical NMR Chemical Shifts for Azetidine Derivatives

AtomTypical Chemical Shift Range (ppm)Notes
¹H (Azetidine Ring CH₂)3.5 - 4.5Appears as multiplets due to coupling.
¹³C (Azetidine Ring CH₂)25 - 60Dependent on substitution.
¹⁵N (Azetidine Ring NH)20 - 60Relative to a standard like ammonia.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition. rsc.org This technique is invaluable for confirming the identity of a newly synthesized azetidine derivative and for distinguishing between compounds with the same nominal mass but different elemental formulas. For 3-(2-Methoxyethoxy)azetidine, the predicted monoisotopic mass is 131.09464 Da. uni.lu

Interactive Data Table: Predicted m/z values for 3-(2-Methoxyethoxy)azetidine Adducts

AdductPredicted m/z
[M+H]⁺132.10192
[M+Na]⁺154.08386
[M+K]⁺170.05780
[M+NH₄]⁺149.12846

Source: PubChemLite uni.lu

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com It provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For azetidine derivatives, X-ray crystallography can unequivocally establish the configuration of substituents on the ring and the puckering of the four-membered ring. researchgate.net For example, a study on L-azetidine-2-carboxylate hydrolase involved crystallizing the protein, which contains an azetidine ring, and determining its structure to a resolution of 1.38 Å. nih.gov

Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. nih.gov The degree of puckering and the preferred conformation are influenced by the substituents on the ring. The puckering of the azetidine ring is characterized by a dihedral angle. For the parent azetidine molecule, gas-phase electron diffraction studies have determined this angle to be 37°. rsc.org The presence of substituents can significantly alter this angle. For example, computational studies on fluorinated azetidine derivatives have shown that the ring pucker can be influenced by electrostatic interactions between the fluorine atom and the nitrogen atom. researchgate.net

Computational and Theoretical Studies on Azetidine Derivatives

Quantum Chemical Calculations for Energetic and Structural Properties

Quantum chemical calculations are fundamental to predicting the energetic and structural properties of molecules. These methods, particularly those rooted in density functional theory, provide a robust framework for analyzing the electronic structure and related characteristics of azetidine (B1206935) derivatives. researchgate.netnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to determine optimized geometries, vibrational frequencies, and electronic properties, such as molecular orbital energies. researchgate.netmdpi.com For azetidine derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. nih.gov

Table 1: Representative Geometric Parameters of an Azetidine Ring Calculated by DFT (Note: These are typical values for a substituted azetidine ring and not specific experimental values for 3-(2-Methoxyethoxy)azetidine hydrochloride.)

Parameter Typical Value
C-N Bond Length 1.47 - 1.49 Å
C-C Bond Length 1.54 - 1.56 Å
Ring Puckering Angle 25° - 35°
C-N-C Angle ~88° - 90°
C-C-C Angle ~86° - 88°

Theoretical calculations are instrumental in determining the thermodynamic properties of molecules, including their heats of formation (ΔHf) and bond dissociation energies (BDE). researchgate.net The heat of formation provides a measure of a molecule's stability relative to its constituent elements. For azetidine derivatives, computational methods can predict ΔHf, which is particularly useful for energetic materials like 1,3,3-trinitroazetidine (B1241384) (TNAZ), where this value correlates with performance. nih.govresearchgate.net

Bond dissociation energy is the energy required to break a specific bond homolytically. Calculating the BDE for the C-N and C-C bonds within the azetidine ring can provide insights into the molecule's thermal stability and potential decomposition pathways. researchgate.net For this compound, these calculations would help predict which bonds are most likely to cleave under energetic conditions, a key aspect of understanding its reactivity.

Computational methods can be used to assess the relative stabilities of different isomers and conformers of a molecule. researchgate.net For 3-(2-Methoxyethoxy)azetidine, the flexible side chain can adopt numerous conformations. By calculating the relative energies of these different arrangements, the most stable, low-energy conformers can be identified. nih.gov

Furthermore, if stereoisomers are possible, their relative stabilities can be predicted. In substituted azetidines, substituents can exist in different spatial orientations (e.g., cis/trans isomers), and quantum chemical calculations can determine the energetic preference for one isomer over another. nih.gov This analysis is crucial for understanding the structural landscape of the molecule and how its three-dimensional shape influences its properties.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For flexible molecules like this compound, conformational analysis is essential to map out the potential shapes the molecule can adopt and their corresponding energies. researchgate.net

The conformational landscape is a potential energy surface that describes the energy of the molecule as a function of its geometry. By systematically rotating the rotatable bonds, particularly in the 2-methoxyethoxy side chain, a map of low-energy conformations can be generated. nih.govresearchgate.net This analysis helps identify the most probable shapes of the molecule in different environments. Studies on other substituted azetidines have shown that the four-membered ring itself can exist in either a planar or a puckered conformation, with the puckered form generally being more stable. The nature and position of substituents significantly influence the degree of puckering and the conformational preferences of the ring. nih.govnih.gov

Theoretical Insights into Ring Strain and Stability of Azetidine Derivatives

The azetidine ring is characterized by significant ring strain, which is a major determinant of its chemical reactivity and stability. researchgate.netresearchwithrutgers.comrsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle (109.5°) for sp³ hybridized atoms and from torsional strain due to eclipsing interactions. Theoretical calculations are a primary means of quantifying this strain energy. researchgate.netacs.org

The conventional strain energy (CSE) of azetidine is calculated to be approximately 25-27 kcal/mol. researchgate.netresearchgate.net This value is comparable to that of cyclobutane (B1203170) (~26 kcal/mol) and significantly higher than that of larger rings like pyrrolidine (B122466) (~6 kcal/mol). researchgate.netrsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a key feature of its chemistry. magtech.com.cnnih.gov

Computational models, such as isodesmic and homodesmotic reactions, are used to calculate ring strain energy reliably. researchgate.netresearchgate.net These theoretical reactions involve breaking the strained ring and forming analogous acyclic molecules, allowing for the cancellation of other energetic effects and isolating the energy associated with the ring strain. DFT calculations have been shown to yield reliable results for these strain energies when appropriate theoretical models are used. researchgate.net The stability of the azetidine ring is a balance between this inherent strain and the electronic effects of its substituents. While the ring is strained, it is notably more stable and easier to handle than the three-membered aziridine (B145994) ring. researchwithrutgers.comrsc.org

Table 2: Comparison of Ring Strain Energies (Typical Calculated Values)

Molecule Ring Size Ring Strain Energy (kcal/mol)
Aziridine 3 ~27
Azetidine 4 ~26
Pyrrolidine 5 ~6
Piperidine 6 ~0

Source: researchgate.net

Computational Predictions of Reactivity and Stereoselectivity in Azetidine Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their feasibility, reactivity, and selectivity. thescience.devmit.edu For azetidine transformations, theoretical models can be used to understand reaction mechanisms and predict which products are likely to form.

DFT calculations can be used to model the transition states of reactions involving azetidines, such as nucleophilic ring-opening. nih.govfrontiersin.org By comparing the activation energies for different possible reaction pathways, the regioselectivity of the ring-opening can be predicted. For instance, in unsymmetrically substituted azetidinium ions, nucleophilic attack can occur at either the C2 or C4 position. DFT calculations help elucidate the electronic and steric factors that govern which site is preferentially attacked. magtech.com.cnnih.gov

Similarly, the stereoselectivity of reactions can be investigated. nih.gov Computational modeling of lithiated azetidine-borane complexes, for example, has helped explain the observed stereoselectivity in subsequent reactions with electrophiles by analyzing the stability of different intermediate configurations. nih.gov For a compound like this compound, computational studies could predict its reactivity towards various nucleophiles and the stereochemical outcome of such reactions, guiding synthetic efforts. frontiersin.org

Applications in Advanced Organic Synthesis and Materials Science Research

Azetidines as Essential Building Blocks for Complex Molecular Architectures

The azetidine (B1206935) ring is a key structural component in numerous biologically active natural products and synthetic compounds. rsc.orgresearchgate.net Its incorporation into a molecular structure can impart desirable physicochemical properties, such as improved solubility and metabolic stability, making it a sought-after scaffold in drug discovery. birmingham.ac.uk The inherent ring strain of azetidines not only defines their reactivity but also provides a rigid, three-dimensional framework that is advantageous for creating molecules with specific spatial orientations. rsc.orgresearchgate.net Functionalized azetidines, including those with ether side chains like 3-(2-Methoxyethoxy)azetidine hydrochloride, offer multiple points for chemical modification, enabling the construction of diverse and complex molecular architectures.

Substituted azetidines serve as crucial starting materials for the synthesis of more intricate polycyclic and fused heterocyclic systems. The strain in the four-membered ring facilitates ring-opening and ring-expansion reactions, providing pathways to larger heterocyclic structures. Furthermore, the azetidine scaffold can be used as a core unit from which other rings are fused. Research has demonstrated the synthesis of various fused, bridged, and spirocyclic ring systems originating from densely functionalized azetidine precursors. For instance, palladium(II)-catalyzed intramolecular C(sp³)–H amination has been used to create functionalized azetidines that are precursors to more complex structures. rsc.org

Azetidine-based carboxylic acids are valuable building blocks in the synthesis of unnatural amino acids (UAAs) and peptidomimetics. researchgate.net These UAAs are critical tools in modern drug discovery, as their incorporation into peptides can enhance stability, improve potency, and confer specific conformational constraints. rsc.orgnih.gov Azetidine-2-carboxylic acid, a proline analogue, and its derivatives are widely used to construct small peptides and other biologically active heterocyclic compounds. researchgate.net

A simple and efficient synthetic route has been developed for preparing new heterocyclic amino acid derivatives containing the azetidine ring. This method involves an aza-Michael addition of NH-heterocycles to an azetidine-derived acceptor, yielding functionalized 3-substituted azetidines that serve as novel amino acid scaffolds. researchgate.net By modifying peptide backbones with these conformationally constrained azetidine units, researchers can design peptidomimetics with improved pharmacological profiles, such as enhanced receptor selectivity and resistance to enzymatic degradation. nih.gov

Development of Chiral Azetidine-Based Ligands and Catalysts in Asymmetric Synthesis

Chiral azetidines have emerged as highly effective ligands and organocatalysts for a variety of asymmetric reactions. birmingham.ac.ukresearchgate.net Since the 1990s, their application in asymmetric catalysis has grown significantly, providing powerful tools for the enantioselective synthesis of chiral molecules. birmingham.ac.ukresearchgate.net The rigidity of the azetidine ring helps to create a well-defined and sterically controlled catalytic pocket, which can lead to high levels of enantioselectivity. rsc.org

Chiral, non-racemic azetidines have been successfully employed as ligands for transition metals like copper, palladium, and platinum. bham.ac.uk These metal-azetidine complexes have proven to be effective catalysts in reactions such as the Henry (nitroaldol) reaction, Friedel-Crafts alkylations, and Michael-type additions. birmingham.ac.ukresearchgate.netnih.gov For example, single-enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands in copper-catalyzed Henry reactions, achieving excellent enantiomeric excess (ee) of over 99% for certain substrates. nih.gov Similarly, azetidine-derived binuclear zinc catalysts have shown high efficiency in asymmetric Michael additions. rsc.org

The effectiveness of these catalysts is often benchmarked against analogous systems containing aziridine (B145994) or pyrrolidine (B122466) rings. birmingham.ac.ukresearchgate.net The unique conformational properties of the azetidine scaffold provide a distinct platform for designing new generations of chiral ligands and catalysts.

Reaction TypeLigand/Catalyst TypeMetalAchieved Enantiomeric Excess (ee)
Henry Reaction2,4-cis-disubstituted amino azetidinesCopper>99%
Michael AdditionAzetidine-containing binuclear catalystZincHigh enantioselectivity reported
[3+1]-CycloadditionChiral sabox ligand with azetine substrateCopper(I)Up to 95%

Role in the Synthesis of Functional Materials and Polymers

The reactivity of the azetidine ring also makes it a valuable monomer for the synthesis of functional polymers. The ring strain of azetidines allows them to undergo ring-opening polymerization, leading to the formation of polyamines and other functional macromolecules. researchgate.netrsc.org These polymers have a wide range of potential applications, including in coatings, as chelation agents, and for biomedical uses such as non-viral gene transfection. rsc.org

Azetidine and its derivatives are particularly suited for cationic ring-opening polymerization (CROP). researchgate.netutwente.nl This process is typically initiated by cationic species and results in the formation of linear or hyperbranched poly(trimethylenimine)s (PTMI), a class of polyamines. utwente.nl The polymerization of N-alkylazetidines and other substituted azetidines has been studied, with some systems leading to the formation of "living" polymers, which allows for precise control over the polymer's molecular weight and architecture. researchgate.net

The basicity of the azetidine monomer compared to the resulting polymer chain plays a crucial role in the polymerization kinetics. researchgate.net The mechanism often involves the formation of dimers and other oligomers early in the reaction, which then continue to polymerize. utwente.nl The ability to use functionalized azetidine monomers, such as those with alkoxy side chains, opens the door to creating polymers with tailored properties and functionalities.

Beyond polymerization, functionalized azetidines like this compound are important intermediates in the synthesis of a broad range of specialty chemicals. Their utility stems from the ability to act as a versatile scaffold that can be elaborated into more complex molecules. For instance, 3-Methoxy-azetidine hydrochloride is used in the development of novel pharmaceuticals, particularly those targeting neurological disorders, and is also explored for use in advanced agrochemical formulations. birmingham.ac.uk

The methoxyethoxy group in this compound can enhance solubility and provides an additional site for chemical modification, making it a valuable building block for chemists creating innovative compounds in medicinal and materials chemistry. birmingham.ac.uk Companies specializing in chemical intermediates supply such compounds for custom synthesis and contract research, highlighting their fundamental role in the development of new chemical entities.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Azetidines

While classical methods for azetidine (B1206935) synthesis, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, have been established, they often suffer from limitations like low yields and poor functional group tolerance. researchgate.net The future of azetidine synthesis lies in the development of more efficient, versatile, and environmentally benign methodologies.

A significant area of advancement is the use of photochemistry . Visible-light-mediated intermolecular aza Paternò-Büchi reactions have emerged as a powerful tool for constructing highly functionalized azetidines from readily available imines and alkenes. springernature.comnih.gov For instance, researchers have successfully utilized the triplet state reactivity of oximes, activated by an iridium photocatalyst, to achieve [2+2] cycloadditions with a broad range of alkenes under mild conditions. nih.govspringernature.com This approach not only simplifies the synthesis of complex azetidines but also provides access to unprotected azetidines, which are highly desirable synthetic targets. nih.gov

Another promising frontier is the adoption of sustainable and flow chemistry approaches. The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), combined with flow-batch systems, offers a safer and potentially automatable method for synthesizing strained heterocycles like azetidines. nih.gov This strategy minimizes the hazards associated with certain reactive intermediates and reduces waste, aligning with the principles of green chemistry. nih.gov

Further innovation is seen in transition-metal-catalyzed reactions. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a significant step forward, enabling the synthesis of functionalized azetidines through direct C-H activation. rsc.org This method demonstrates excellent functional group tolerance. rsc.org Similarly, Ti(IV)-mediated couplings of oxime ethers with Grignard reagents provide access to densely functionalized spirocyclic NH-azetidines via a Kulinkovich-type pathway. rsc.org

Synthetic StrategyKey FeaturesAdvantages
Visible-Light Photocatalysis Utilizes light energy (e.g., blue light) and a photocatalyst (e.g., Iridium complex) to promote [2+2] cycloadditions (aza Paternò-Büchi reaction). rsc.orgnih.govMild reaction conditions, operational simplicity, broad substrate scope, access to highly functionalized products. nih.govnih.gov
Flow Chemistry Continuous processing in microreactors using green solvents (e.g., CPME). nih.govEnhanced safety, improved control over reaction parameters, potential for automation, reduced waste. nih.gov
C-H Amination Palladium(II)-catalyzed intramolecular amination of C(sp³)–H bonds. rsc.orgHigh functional group tolerance, direct functionalization of unactivated C-H bonds. rsc.org
Kulinkovich-Type Coupling Ti(IV)-mediated reaction of oxime ethers and Grignard reagents. rsc.orgBroad substrate scope, synthesis of densely-functionalized spirocyclic azetidines. rsc.org

Exploration of Unprecedented Reactivity Patterns of Azetidine Derivatives

The ring strain of azetidines is a key driver of their reactivity, making them valuable intermediates for synthesizing other nitrogen-containing compounds. researchgate.netrsc.org Future research will focus on harnessing this strain energy to uncover and control novel chemical transformations.

Recent studies have begun to fill gaps in the understanding of azetidine reactivity. For example, the investigation into the reactivity profile of α-lithiated N-Boc-azetidines has revealed unexpected outcomes. nih.gov Researchers observed an "ortho-effect" that directs regioselective functionalization of the azetidine ring, as well as a self-condensation reaction leading to novel azetidine-based peptidomimetics. nih.gov Such discoveries open doors to creating complex molecular architectures that were previously inaccessible.

Direct and stereoselective C(sp³)–H functionalization is another rapidly advancing area. rsc.org Methods for the direct arylation, diastereoselective alkylation, and chemoselective displacement on the azetidine ring allow for late-stage modification of complex molecules. rsc.org This is particularly valuable in drug discovery, where the ability to modify a lead compound's backbone can modulate its physicochemical and biological properties. researchgate.net

The exploration of ring-opening and ring-expansion reactions also continues to be a fruitful avenue of research. The inherent strain makes azetidines excellent candidates for nucleophilic ring-opening, yielding highly substituted acyclic amines, or for ring expansion to larger heterocycles like pyrrolidines and azepanes. researchgate.net Understanding the factors that control these transformations will enable chemists to use azetidines as versatile building blocks for a wide array of nitrogen heterocycles. researchgate.net

Integration of Azetidine Scaffolds in Next-Generation Material Designs

While the application of azetidines in pharmaceuticals is well-recognized, their integration into material science is an emerging and exciting field. researchgate.net The same ring strain that dictates their chemical reactivity also makes them promising candidates for energetic materials. researchgate.net The high strain energy, up to 104.6 kJ/mol, can be released, contributing to the energetic properties of a material. researchgate.net

Research is underway to design and synthesize novel azetidine-based energetic materials by strategically incorporating "energetic" functional groups, such as nitro groups (—NO₂), onto the azetidine scaffold. researchgate.netresearchgate.net Photochemical strategies, like the visible-light-mediated aza Paternò-Büchi reaction, are enabling the scalable synthesis of various functionalized azetidines that can be evaluated for these applications. researchgate.net This allows for the tuning of properties such as energy output, thermal stability, and sensitivity, aiming to create balanced energetic boosters and oxidizers. researchgate.net

Beyond energetic materials, the rigid and well-defined three-dimensional structure of the azetidine ring makes it an attractive component for polymers and other advanced materials. Its incorporation into polymer backbones could impart unique conformational constraints and properties. The potential for azetidines to act as chiral templates also suggests applications in asymmetric synthesis and catalysis. rsc.org As synthetic methods become more robust, the exploration of azetidines in areas such as functional polymers, coordination chemistry, and supramolecular assemblies is expected to grow significantly.

Advanced Computational Approaches for Predictive Azetidine Chemistry

The synthesis of azetidines has traditionally been challenging, often relying on trial-and-error experimentation. bioquicknews.commit.edu A major leap forward in this field is the application of advanced computational modeling to predict reaction outcomes and guide synthetic efforts. bioquicknews.comeurekalert.org

This predictive capability represents a paradigm shift in synthetic chemistry. Instead of extensive empirical screening, chemists can now prescreen potential starting materials computationally, identifying promising candidates and avoiding unproductive reaction pathways. bioquicknews.commit.edu This not only accelerates the discovery of new synthetic methods but also conserves resources.

The future of azetidine chemistry will likely see a deeper integration of computational tools. These may include:

Machine learning algorithms trained on existing reaction data to predict optimal conditions for azetidine synthesis.

Quantum mechanical calculations to elucidate complex reaction mechanisms and predict the reactivity of novel azetidine derivatives.

In silico screening of virtual libraries of azetidine-containing compounds to identify candidates with desired properties for medicinal or materials applications. acs.org

This synergy between computational prediction and experimental validation will undoubtedly overcome many of the long-standing challenges in azetidine chemistry and unlock the full potential of this valuable heterocyclic scaffold. mit.edu

Q & A

Q. What are the standard protocols for synthesizing 3-(2-Methoxyethoxy)azetidine hydrochloride?

Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example:

  • Step 1 : Reacting a benzyl alcohol derivative (e.g., 2-methoxyethanol) with azetidine under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or THF .
  • Step 2 : Hydrochloride salt formation via treatment with HCl in dioxane, followed by purification using column chromatography (e.g., 0–40% ethyl acetate/hexane) . Key variables include base selection (NaH increases reaction speed but requires anhydrous conditions) and solvent polarity to optimize yield.

Q. How is the purity and structural integrity confirmed in research settings?

  • Purity : Assessed via HPLC (e.g., retention time 0.83–1.19 minutes under SQD-AA05/SMD-TFA05 conditions) or LCMS (e.g., m/z 236 [M+H]⁺ for intermediates) .
  • Structural Confirmation : NMR (¹H/¹³C) for functional group identification, FTIR for bond vibrations, and X-ray crystallography for absolute stereochemistry .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep in a cool, dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize synthesis yield in multi-step reactions?

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF balances reactivity and safety .
  • Purification : Employ gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane) to isolate high-purity product .

Q. What strategies resolve contradictions in reported biological activities of azetidine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) and evaluate bioactivity (e.g., IC₅₀ values in cancer cell lines) .
  • Target Validation : Use molecular docking or CRISPR screening to confirm interactions with enzymes/receptors (e.g., AMPK activation ).
  • Data Reprodubility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .

Q. How does the azetidine ring’s strain influence reactivity and biological interactions?

  • Chemical Reactivity : The four-membered ring’s angle strain drives nucleophilic substitution at the nitrogen, enabling functionalization (e.g., oxidation to N-oxides) .
  • Biological Activity : The strained conformation enhances binding to sterically constrained enzyme pockets (e.g., kinase ATP-binding sites) . Computational studies (e.g., DFT) quantify strain energy (~25–30 kcal/mol) to predict reactivity .

Methodological Considerations

Q. What analytical techniques differentiate this compound from structurally similar azetidine derivatives?

  • High-Resolution Mass Spectrometry (HRMS) : Distinguish via exact mass (e.g., m/z 236.0824 for C₁₀H₁₅ClFNO₂) .
  • ²⁹Si NMR : Identify silicon-containing byproducts if silane reagents are used in synthesis .

Q. How are pharmacokinetic properties evaluated in preclinical studies?

  • ADME Profiling : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (e.g., >90% binding may limit bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.